molecular formula C9H9N3S2 B14713746 N-(2-Methyl-1,3-benzothiazol-5-yl)thiourea CAS No. 21325-19-9

N-(2-Methyl-1,3-benzothiazol-5-yl)thiourea

Cat. No.: B14713746
CAS No.: 21325-19-9
M. Wt: 223.3 g/mol
InChI Key: YBZGFQMJZQQCKH-UHFFFAOYSA-N
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Description

1-(2-Methylbenzo[d]thiazol-5-yl)thiourea is a compound belonging to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 1-(2-methylbenzo[d]thiazol-5-yl)thiourea typically involves the reaction of 2-methylbenzothiazole with thiourea. The reaction is carried out under specific conditions to ensure the formation of the desired product. One common method involves dissolving 2-methylbenzothiazole in a suitable solvent such as dimethylformamide (DMF) and adding thiourea along with a base like potassium carbonate (K2CO3). The reaction mixture is then stirred at room temperature for several hours, followed by the addition of ethanol to precipitate the product .

Chemical Reactions Analysis

1-(2-Methylbenzo[d]thiazol-5-yl)thiourea undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(2-methylbenzo[d]thiazol-5-yl)thiourea involves its interaction with specific molecular targets. As an MAO inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of neurotransmitters such as dopamine and serotonin. This leads to increased levels of these neurotransmitters in the brain, which can help alleviate symptoms of neurodegenerative and psychiatric disorders .

Comparison with Similar Compounds

1-(2-Methylbenzo[d]thiazol-5-yl)thiourea can be compared with other benzothiazole derivatives, such as:

The uniqueness of 1-(2-methylbenzo[d]thiazol-5-yl)thiourea lies in its dual role as a building block for complex molecules and its potential therapeutic applications as an MAO inhibitor.

Properties

IUPAC Name

(2-methyl-1,3-benzothiazol-5-yl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3S2/c1-5-11-7-4-6(12-9(10)13)2-3-8(7)14-5/h2-4H,1H3,(H3,10,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBZGFQMJZQQCKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)NC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90663360
Record name N-(2-Methyl-1,3-benzothiazol-5-yl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90663360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21325-19-9
Record name N-(2-Methyl-1,3-benzothiazol-5-yl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90663360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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